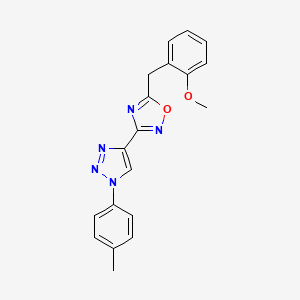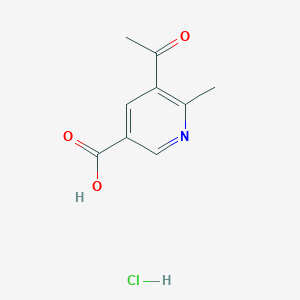
5-Acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride” is a compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C bond formations . The specific reactions that “5-Acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods. For a similar compound, 5-Methylpyridine-3-carboxylic acid, the melting point is reported to be between 207-215°C .Aplicaciones Científicas De Investigación
Synthesis and Potential Anticancer Agents
The study by Temple et al. (1983) explores the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from compounds related to 5-acetyl-6-methylpyridine-3-carboxylic acid; hydrochloride. The compounds exhibited effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, indicating potential as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Ligand Synthesis for Lanthanide(III) Complexation
Charbonnière, Weibel, and Ziessel (2001) describe the synthesis of tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from a building block closely related to 5-acetyl-6-methylpyridine-3-carboxylic acid. These ligands are well-suited for complexation with lanthanide(III) cations, which could have applications in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).
Metal Ion Binding and Toxicity Studies
Saladini, Menabue, and Ferrari (2002) investigated the binding ability of sialic acid, structurally related to 5-acetyl-6-methylpyridine-3-carboxylic acid, towards biological and toxic metal ions. Their findings provide insights into the solution-state chemistry of N-acetyl neuraminic acid in the presence of bivalent metal ions, potentially informing the mechanism of toxicity and therapeutic strategies (Saladini, Menabue, & Ferrari, 2002).
Synthesis of Pipecolic Acid Derivatives
Purkayastha et al. (2010) demonstrated a reaction sequence leading to the synthesis of pipecolic acid derivatives, showcasing the vinylfluoro group as an acetonyl cation equivalent. This research highlights innovative synthetic routes that could be applied in pharmaceutical chemistry and drug design (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Amino Group Blocking Studies
Dixon and Perham (1968) investigated the reversible blocking of amino groups with citraconic anhydride, a technique that could be applied in protein and peptide chemistry for protecting amino groups during synthesis or modification processes (Dixon & Perham, 1968).
Safety and Hazards
Propiedades
IUPAC Name |
5-acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c1-5-8(6(2)11)3-7(4-10-5)9(12)13;/h3-4H,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNOGWMXQNLTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-methylpyridine-3-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


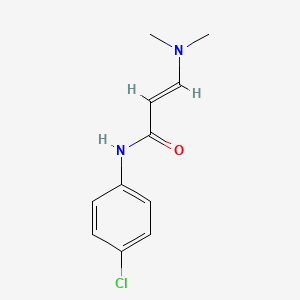
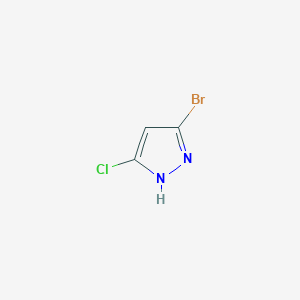
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2606063.png)

![9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione](/img/structure/B2606068.png)
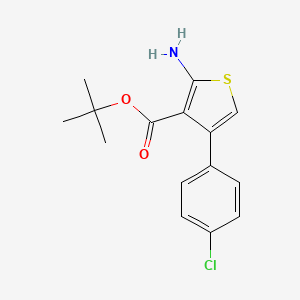
![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2606071.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2606072.png)
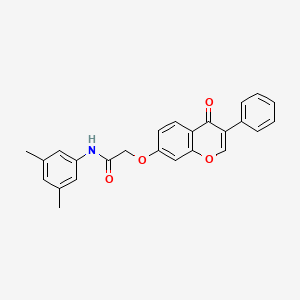

![Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2606077.png)
